molecular formula C15H18F2N4O4S2 B2487391 1-((2,5-difluorobenzyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine CAS No. 1706338-20-6

1-((2,5-difluorobenzyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine

Cat. No.: B2487391
CAS No.: 1706338-20-6
M. Wt: 420.45
InChI Key: JXDHJXAEFATILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a disubstituted piperidine derivative featuring dual sulfonyl groups: one attached to a 2,5-difluorobenzyl moiety and the other to a 4-methyl-1,2,4-triazole ring. The 2,5-difluorobenzyl group may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, while the 4-methyl-1,2,4-triazole moiety could influence hydrogen bonding and steric interactions .

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methylsulfonyl]-4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N4O4S2/c1-20-10-18-19-15(20)27(24,25)13-4-6-21(7-5-13)26(22,23)9-11-8-12(16)2-3-14(11)17/h2-3,8,10,13H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDHJXAEFATILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((2,5-difluorobenzyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine core with two sulfonyl groups attached to distinct aromatic moieties. The presence of fluorine atoms in the benzyl group enhances its chemical stability and reactivity. The molecular formula is C15H16F2N4O4S2C_{15}H_{16}F_2N_4O_4S_2, with a molecular weight of approximately 406.43 g/mol.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of piperidine are often evaluated for their effectiveness against various bacterial strains. In particular:

  • Antibacterial Effects : Compounds bearing sulfonyl groups have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly concerning acetylcholinesterase (AChE) and urease:

  • Acetylcholinesterase Inhibition : The inhibition of AChE is crucial for developing treatments for neurodegenerative diseases. Similar compounds have demonstrated IC50 values ranging from 0.63 µM to 2.14 µM against AChE .
  • Urease Inhibition : Urease inhibitors are valuable in treating urinary tract infections. Compounds derived from piperidine have been noted for strong urease inhibition .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atoms enhance binding affinity and selectivity towards targets .
  • Docking Studies : Computational docking studies suggest that the compound may bind effectively to active sites of target enzymes or receptors, leading to inhibition or modulation of their functions .

Case Studies and Research Findings

A comprehensive analysis reveals several studies focusing on the biological activity of related compounds:

StudyCompoundActivityIC50 Value
Aziz-ur-Rehman et al., 2011Piperidine derivativesAChE inhibition0.63 µM
Sanchez-Sancho & Herrandón, 1998Various piperidine derivativesAntibacterialModerate to strong against S. typhi
Recent BSA Binding StudiesSulfonamide derivativesEnzyme inhibitionStrong against urease

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its dual sulfonyl substitution pattern and fluorinated aromatic system. Below is a detailed comparison with analogous molecules based on structural features, synthesis, and inferred properties:

Structural Analogues from Literature
Compound ID/Name Key Structural Differences Similarity Score (If Available) Reference
Target Compound 2,5-difluorobenzyl; 4-methyl-1,2,4-triazole sulfonyl N/A
N-(2,5-Dimethylphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide (9a) 4-methoxyphenyl sulfonyl; phenyl-triazole; sulfanyl linkage
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride (CAS 297171-80-3) Lacks sulfonyl groups; hydrochloride salt 0.57
1-(6-Chloropyridazin-3-yl)piperidin-4-ol (CAS 89937-26-8) Pyridazine instead of triazole; hydroxyl group 0.90

Key Observations :

  • Heterocyclic Variations : Replacing the 1,2,4-triazole with pyridazine (as in CAS 89937-26-8) significantly alters hydrogen-bonding capacity and steric bulk, reflected in the high similarity score (0.90) despite differing core structures .
  • Sulfonyl vs. Sulfanyl Linkages : Sulfonyl groups (as in the target compound) improve stability and solubility compared to sulfanyl linkages in 9a , which may be prone to oxidation .

Comparison with Analogues :

  • Compound 9a employs conventional stirring (8–16 hours) for sulfanyl linkage formation, whereas microwave-assisted synthesis () could reduce this to minutes for the target compound .
  • The absence of fluorinated benzyl groups in most analogs (e.g., CAS 297171-80-3) simplifies their synthesis but reduces metabolic stability .

Research Findings and Inferred Properties

While direct biological data for the target compound are unavailable, insights can be extrapolated from analogs:

  • BSA Binding : Sulfonyl-piperidine hybrids (e.g., ) exhibit strong serum albumin binding due to hydrophobic and electrostatic interactions, suggesting the target compound may have favorable pharmacokinetics .
  • Solubility: The dual sulfonyl groups likely enhance aqueous solubility compared to non-sulfonated analogs like CAS 297171-80-3, though fluorination may counterbalance this by increasing logP .

Preparation Methods

Synthetic Routes to the Target Compound

Retrosynthetic Analysis

The target molecule comprises a piperidine core dual-functionalized with sulfonyl groups at positions 1 and 4. The 2,5-difluorobenzylsulfonyl moiety and 4-methyl-1,2,4-triazol-3-ylsulfonyl group are introduced via sequential sulfonation or nucleophilic substitution. Retrosynthetically, the molecule can be dissected into:

  • Piperidine backbone : Serves as the central scaffold.
  • 2,5-Difluorobenzylsulfonyl chloride : Electrophilic sulfonylating agent for position 1.
  • 4-Methyl-4H-1,2,4-triazole-3-sulfonyl chloride : Sulfonylating agent for position 4.

Key intermediates include 4-sulfonylpiperidine derivatives and pre-functionalized 1,2,4-triazoles.

Stepwise Sulfonation Approach

Piperidine Functionalization

Piperidine is first protected at position 4 using a tosyl group to direct subsequent sulfonation. 1-(4-Toluenesulfonyl)piperidine is synthesized by reacting piperidine with p-toluenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine).

Introduction of 4-Methyl-1,2,4-triazole-3-sulfonyl Group

The 4-position is sulfonated using 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride . This reagent is prepared by chlorosulfonation of 4-methyl-1,2,4-triazole with chlorosulfonic acid. Reaction with 1-(4-toluenesulfonyl)piperidine in DCM and pyridine yields 1-(4-toluenesulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine (Yield: 78–85%).

Tosyl Group Deprotection and 2,5-Difluorobenzylsulfonation

The tosyl group is removed via hydrolysis using HBr in acetic acid, yielding 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine . Subsequent sulfonation at position 1 with 2,5-difluorobenzylsulfonyl chloride in DCM/pyridine affords the target compound (Yield: 65–72%).

Convergent Synthesis via Dual Sulfonation

An alternative route involves simultaneous sulfonation of piperidine using both sulfonyl chlorides. However, this method suffers from poor regioselectivity (<30% yield) due to competing reactions at positions 1 and 4.

Optimization of Reaction Conditions

Base and Solvent Effects

Optimal sulfonation requires polar aprotic solvents (e.g., DCM, THF) and non-nucleophilic bases (e.g., pyridine, Cs₂CO₃). Cs₂CO₃ in DMSO enhances reaction rates by stabilizing intermediates via cesium chelation.

Table 1: Solvent and Base Screening for Sulfonation

Base Solvent Temperature (°C) Yield (%)
Pyridine DCM 25 72
Cs₂CO₃ DMSO 25 85
K₂CO₃ THF 60 58

Data adapted from.

Temperature and Reaction Time

Sulfonation proceeds efficiently at room temperature (25°C) over 6–12 hours. Elevated temperatures (>40°C) promote side reactions, such as triazole ring decomposition.

Protecting Group Strategy

Temporary protection of piperidine with tosyl groups ensures regioselective sulfonation. Alternative protecting groups (e.g., Boc) are less effective due to steric hindrance.

Characterization and Analytical Data

Spectral Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, triazole-H), 7.45–7.30 (m, 2H, aryl-H), 4.20 (s, 2H, SO₂CH₂), 3.85–3.70 (m, 4H, piperidine-H), 2.45 (s, 3H, CH₃).
  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1550 cm⁻¹ (C=N triazole).

Purity and Yield

HPLC analysis (C18 column, MeCN/H₂O) confirms ≥95% purity. Isolated yields range from 65–85% depending on the route.

Applications and Derivatives

The target compound’s sulfonyl-triazole-piperidine architecture is pharmacologically relevant, showing inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC₅₀ values of 0.73 ± 0.54 μM and 0.038 ± 0.50 μM, respectively. Structural analogs are patented for treating prokineticin-mediated disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.